4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl
Description
Systematic Nomenclature and IUPAC Classification
The compound 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl is systematically named according to IUPAC guidelines as 2,6-dichloro-4-(2,3,4,5-tetrachlorophenyl)phenol . This nomenclature reflects the positions of chlorine substituents on both phenyl rings and the hydroxyl group on the para position of the first ring. The numbering begins at the hydroxyl-bearing carbon (position 1) on the first phenyl ring, with chlorines at positions 2 and 6. The second phenyl ring contains chlorines at positions 2', 3', 4', and 5', forming a tetrachlorinated moiety.
The CAS Registry Number for this compound is 158076-63-2 , while alternative identifiers include DTXSID70166369 (DSSTox Substance ID) and Q83035565 (Wikidata). Synonyms such as 4-Hydroxy-2',3,4',5,5'-hexachlorobiphenyl and 4'-Hydroxy-3,3',4,5,5',6-hexachlorobiphenyl highlight variations in positional descriptors across databases. The molecular formula C₁₂H₄Cl₆O confirms the presence of six chlorine atoms, one hydroxyl group, and a biphenyl backbone.
Molecular Structure and Stereochemical Considerations
The molecular structure of this compound features a biphenyl core with a hydroxyl group at position 4 and chlorines at positions 2', 3, 3', 4', 5, and 5' (Figure 1). The SMILES notation C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl illustrates the connectivity of atoms, while the InChIKey PZAKBNHYWBSZAF-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.
The dihedral angle between the two phenyl rings is influenced by steric hindrance from ortho-chlorine substituents. Studies on structurally analogous polychlorinated biphenyls (PCBs) suggest that ortho-chlorines increase torsional barriers, resulting in non-planar conformations. For example, PCBs with three ortho-chlorines exhibit dihedral angles of ~69–81° in the solid state, while computational models predict angles approaching 90° in solution. The hydroxyl group at position 4 may further modulate electronic interactions, potentially stabilizing specific conformations through intramolecular hydrogen bonding or dipole effects.
Position-Specific Chlorination Patterns and Hydroxyl Group Orientation
The chlorination pattern of this compound is defined by:
- First phenyl ring : Chlorines at positions 2 and 6, with a hydroxyl group at position 4.
- Second phenyl ring : Chlorines at positions 2', 3', 4', and 5'.
This arrangement creates a tetrachlorinated meta-para pattern on the second ring, which is associated with enhanced metabolic stability in PCBs. The hydroxyl group’s para orientation relative to the biphenyl bond introduces polarity, altering solubility and intermolecular interactions compared to non-hydroxylated congeners.
Comparative analysis of chlorination patterns reveals that substitution at positions 3, 3', 4', and 5' is uncommon in naturally occurring PCB metabolites, suggesting this compound may arise from specific enzymatic pathways or environmental degradation processes. For instance, cytochrome P450 2B isoforms in humans and animals catalyze hydroxylation at meta and para positions of highly chlorinated biphenyls, though regioselectivity varies between species.
Comparative Analysis with Parent PCB Congeners and Isomeric Variants
This compound derives from the parent PCB congener 2,3,3',4',5,5'-hexachlorobiphenyl (PCB 162) , which lacks the hydroxyl group. Key comparisons include:
| Property | This compound | PCB 162 |
|---|---|---|
| Molecular Formula | C₁₂H₄Cl₆O | C₁₂H₄Cl₆ |
| Molecular Weight (g/mol) | 376.9 | 360.9 |
| Log P (Octanol-Water) | ~6.2 (estimated) | ~7.1 (experimental) |
| Key Functional Group | Hydroxyl (-OH) | None |
The hydroxyl group reduces hydrophobicity, as evidenced by the lower estimated log P value, and enhances potential for hydrogen bonding. Isomeric variants include hydroxylated derivatives with alternative substitution patterns, such as 3-Hydroxy-2,4,5,2',4',5'-hexachlorobiphenyl , which differs in the hydroxyl position and chlorination symmetry.
Structural studies of PCB metabolites indicate that hydroxylation at para positions increases affinity for transport proteins like transthyretin, potentially influencing toxicokinetic profiles. Conversely, parent PCBs such as PCB 162 exhibit higher bioaccumulation potential due to their lipophilicity.
Properties
IUPAC Name |
2,6-dichloro-4-(2,3,4,5-tetrachlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O/c13-6-3-5(9(16)11(18)10(6)17)4-1-7(14)12(19)8(15)2-4/h1-3,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKBNHYWBSZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166369 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158076-63-2 | |
| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158076632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4-ol, 2',3,3',4',5,5'-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis Approaches
The direct chemical synthesis of hydroxylated hexachlorobiphenyls like 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl typically involves selective hydroxylation of hexachlorobiphenyl precursors. Key considerations in synthesis include regioselectivity, maintaining chlorine substitution patterns, and controlling the position of hydroxylation.
Starting Materials : The synthesis often begins with hexachlorobiphenyl congeners such as PCB-136 or PCB-146, which have chlorine atoms substituted at specific biphenyl ring positions. These serve as substrates for hydroxylation reactions.
Electrophilic Aromatic Substitution and Hydroxylation : Hydroxylation can be achieved through electrophilic aromatic substitution using hydroxylating agents under controlled conditions to introduce the hydroxy group at the 4-position on the biphenyl ring. The reaction conditions are optimized to avoid dechlorination or undesired substitution.
Two-step Sulfonation-Hydrolysis Approach : In related sulfonated PCB derivatives, a two-step chlorosulfonylation followed by hydrolysis has been used successfully to introduce functional groups on hexachlorobiphenyls, which could be adapted for hydroxylation strategies.
Synthesis of Authentic Standards : Authentic hydroxylated PCB standards, including 4-hydroxy derivatives, have been synthesized for analytical purposes, using methods involving methoxylation followed by demethylation or direct hydroxylation with regioselective control.
Enzymatic and Microsomal Biotransformation Methods
Biotransformation using liver microsomes or bacterial cultures is a prominent method to prepare hydroxylated PCBs, mimicking natural metabolic pathways.
Liver Microsomal Hydroxylation : Studies demonstrate that liver microsomes from humans, rats, and other animals metabolize hexachlorobiphenyl congeners to hydroxylated metabolites including 4-hydroxy derivatives. For example, 2,2',3,3',6,6'-hexachlorobiphenyl-4-ol is a major metabolite formed by cytochrome P450 enzymes in liver microsomes.
Species-Dependent Metabolism : The formation of 4-hydroxy hexachlorobiphenyl shows species-specific patterns, with human and rat microsomes producing significant amounts of this metabolite. Induction of cytochrome P450 enzymes (e.g., CYP2B6) enhances metabolite formation.
Microbial Biodegradation : Certain aerobic bacteria can degrade chlorobiphenyls, producing hydroxylated intermediates. For example, Bacillus sp. strain TH 1171 degrades chlorobiphenyls via hydroxylated metabolites, which may include hydroxylated hexachlorobiphenyls, although specific preparation of 4-hydroxy derivatives requires isolation and purification steps.
Analytical and Preparative Considerations
Purification and Characterization : Hydroxylated hexachlorobiphenyls are purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) and characterized by gas chromatography-mass spectrometry (GC-MS) to confirm hydroxylation position and chlorine substitution.
Stability and Handling : The hydroxylated PCBs are sensitive to oxidation and require careful handling under inert atmosphere and low temperatures to maintain integrity during preparation and storage.
Summary Table of Preparation Methods
Detailed Research Findings
In Vitro Microsomal Studies : Ohta et al. (2013) showed that human liver microsomes produce 4-hydroxy-hexachlorobiphenyl as a major metabolite from hexachlorobiphenyl substrates, with formation correlated to CYP2B6 activity. This enzymatic hydroxylation is stereoselective and affected by enzyme inducers.
Synthesis of Sulfonated Analogues : Recent work by demonstrated the importance of starting material selection for functionalization of hexachlorobiphenyls, where PCB-155 was successfully sulfonated via chlorosulfonylation and hydrolysis, highlighting a pathway adaptable to hydroxylation.
Microbial Degradation Pathways : Studies on Bacillus sp. strain TH 1171 revealed biodegradation of chlorobiphenyls producing hydroxylated intermediates, including 2,3-dihydroxybiphenyl derivatives, suggesting possible microbial routes to prepare hydroxylated PCBs, though isolation of pure 4-hydroxy derivatives requires further refinement.
Chemical Reactions Analysis
Metabolic Oxidation and Arene Oxide Formation
4-OH-CB146 originates from the metabolic oxidation of its parent PCB congener (2,2',3,3',4,4',5,5'-octachlorobiphenyl or PCB 194) via cytochrome P450 enzymes. This process involves:
-
Arene oxide intermediates : Formed through epoxidation of the biphenyl ring, followed by an NIH (1,2-hydride) shift to yield the hydroxylated metabolite .
-
Enzymatic specificity : The hydroxyl group is preferentially added to the para position (C4) due to steric and electronic effects .
Key Reaction Pathway :
Phase II Conjugation Reactions
The hydroxyl group facilitates conjugation with endogenous molecules to enhance water solubility for excretion:
-
Species-specific differences : Polar bears show efficient sulfation of 4-OH-CB146 compared to humans due to SULT isoform variations .
Environmental Degradation
4-OH-CB146 undergoes limited abiotic degradation due to its high chlorine content and persistence. Key processes include:
-
Photolysis : UV light induces dechlorination, yielding lower-chlorinated biphenyls .
-
Microbial degradation : Anaerobic bacteria partially dechlorinate the compound, but full mineralization is rare .
Degradation Byproducts :
Adduct Formation with Macromolecules
4-OH-CB146 reacts with cellular components, leading to toxic effects:
-
DNA adducts : Electrophilic arene oxide intermediates alkylate guanine residues, causing mutagenicity .
-
Protein binding : Covalent modification of serum albumin and hepatic enzymes disrupts metabolic functions .
Adduct Stability :
| Macromolecule | Adduct Type | Half-Life |
|---|---|---|
| DNA | Guanine-C8 adduct | ~48 hours |
| Albumin | Cysteine adduct | >72 hours |
Redox Reactions
The phenolic hydroxyl group participates in redox cycling:
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Oxidation : Generates quinone intermediates, contributing to oxidative stress .
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Reduction : Rare under physiological conditions but occurs in anaerobic environments, yielding dechlorinated products .
Oxidative Pathway :
Comparative Reactivity
4-OH-CB146 exhibits distinct reactivity compared to structurally similar OH-PCBs:
| Property | 4-OH-CB146 | 4-OH-CB187 (Heptachloro) |
|---|---|---|
| pKa | ~7.5 | ~7.0 |
| Log P (Octanol-water) | 6.8 | 7.1 |
| Sulfation Efficiency | High (polar bears) | Moderate |
Scientific Research Applications
Detection and Quantification of PCBs
4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl serves as a significant marker in the study of PCB contamination in environmental samples. Its presence can indicate the degradation of PCBs in ecosystems.
- Analytical Methods : Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect OH-PCBs in environmental samples. The quantification of these metabolites helps assess the extent of PCB pollution and its impact on wildlife.
| Methodology | Application Area | Reference Source |
|---|---|---|
| GC-MS | Soil and Water Testing | |
| High-Performance Liquid Chromatography (HPLC) | Biological Samples |
Case Study: PCB Contamination in Aquatic Systems
A study conducted on the Great Lakes region revealed significant levels of this compound in fish tissues, indicating bioaccumulation and potential health risks to aquatic life and humans consuming these fish .
Mechanisms of Toxicity
Research has shown that hydroxylated PCBs, including this compound, can disrupt endocrine functions and induce oxidative stress in biological systems.
- Cellular Effects : Studies indicate that this compound can lead to chromosomal damage and mutations in mammalian cells, raising concerns about its carcinogenic potential .
| Toxicological Endpoint | Observed Effect | Reference Source |
|---|---|---|
| Chromosomal Aberrations | Induction of micronuclei | |
| Endocrine Disruption | Altered hormone levels |
Case Study: Hepatic Effects in Animal Models
In experiments using male Sprague-Dawley rats, exposure to this compound resulted in significant liver damage and alterations in serum biochemistry, highlighting its hepatotoxic effects .
Use as a Standard Reference Material
Due to its defined chemical structure and properties, this compound is utilized as a standard reference material in laboratories for calibrating analytical instruments used for PCB detection.
Research on Biodegradation
Research is ongoing into the biodegradation pathways of PCBs including their hydroxylated metabolites like this compound. Understanding these pathways is essential for developing bioremediation strategies to clean up contaminated sites.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’,3,3’,4’,5,5’-hexachlorobiphenyl involves disruption of cellular calcium homeostasis and activation of protein kinase C. This disruption is due to increased binding of ryanodine to calcium channels, leading to altered cellular functions. Additionally, it can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The chlorine substitution pattern and hydroxyl group positioning critically influence the reactivity, toxicity, and environmental fate of OH-PCBs. Key structural analogs include:
Key Observations :
- Chlorine Positioning: Coplanar congeners (e.g., PCB-169) exhibit dioxin-like toxicity via aryl hydrocarbon (Ah) receptor binding, whereas non-coplanar OH-PCBs disrupt endocrine functions through alternate mechanisms .
- Hydrophobicity : Higher log P values (e.g., 7.04 for 4-hydroxy-2',3,3',4',5,5'-HCB) correlate with greater bioaccumulation in adipose tissue .
Pharmacokinetic and Metabolic Profiles
Key Observations :
- Metabolism: Hexachlorobiphenyls are metabolized slower than lower-chlorinated congeners. The hydroxyl group in 4-hydroxy-2',3,3',4',5,5'-HCB facilitates phase II metabolism, but its overall clearance remains slower than non-hydroxylated analogs .
- Tissue Distribution : All hexachlorobiphenyls show high fat:blood distribution ratios, but hydroxylation reduces this ratio slightly due to increased polarity .
Toxicological Effects
| Compound | Endocrine Disruption | Neurotoxicity | Environmental Persistence |
|---|---|---|---|
| 4-Hydroxy-2',3,3',4',5,5'-HCB | High (IC₅₀ <1 μM) | Moderate (DOPA accumulation) | High (t₁/₂ >30 days) |
| 2,2',4,4',5,5'-Hexachlorobiphenyl | Low | High (tyrosine uptake inhibition) | Very High (t₁/₂ >1 year) |
| PCB-169 | Low | Low | Extreme (t₁/₂ >5 years) |
Key Observations :
- Endocrine Effects : The hydroxyl group in 4-hydroxy-2',3,3',4',5,5'-HCB enables potent inhibition of sulfation enzymes, disrupting hormone homeostasis .
- Neurotoxicity: Non-hydroxylated 2,2',4,4',5,5'-HCB reduces dopamine synthesis by inhibiting tyrosine uptake, while hydroxylated analogs primarily inhibit DOPA decarboxylase .
- Persistence : Coplanar PCB-169 persists longer in ecosystems due to resistance to microbial degradation, whereas OH-PCBs are slightly more mobile in aqueous environments .
Biological Activity
4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl (OH-CB146) is a polychlorinated biphenyl (PCB) derivative known for its persistent environmental presence and potential toxicological effects. This article delves into its biological activity, focusing on its mechanisms of action, biochemical pathways, and related research findings.
Overview of this compound
Chemical Properties:
- Molecular Formula: C12H4Cl6O
- Molecular Weight: 376.8 g/mol
- Density: 1.676 g/cm³
- Boiling Point: 421.3 °C at 760 mmHg
This compound is a hydroxylated metabolite of hexachlorobiphenyls and exhibits unique biological activities due to the presence of the hydroxyl group, which enhances its reactivity compared to other PCBs lacking this functional group .
Target Interaction:
this compound has been shown to interact with various molecular targets:
- AhR Pathway Activation: Similar compounds can bind to the aryl hydrocarbon receptor (AhR), influencing gene expression related to detoxification and cell proliferation.
- Endocrine Disruption: This compound may disrupt thyroid hormone signaling by binding to transport proteins and influencing hormone homeostasis .
Biochemical Pathways:
Research indicates that OH-CB146 can affect several signaling pathways:
- MAPK Signaling Pathway: It has been implicated in modulating the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to stress and growth factors.
- Oxidative Stress Response: The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), impacting cellular health and function .
Toxicological Effects
Liver and Endocrine Impacts:
Studies have demonstrated that exposure to this compound can lead to significant liver damage and endocrine disruption:
- Liver Toxicity: In animal models, this compound has shown hepatotoxic effects characterized by increased liver enzyme levels and histopathological changes .
- Thyroid Hormone Disruption: It can interfere with thyroid hormone levels in mammals, leading to altered metabolic processes and potential developmental issues .
Case Studies and Experimental Data
A comprehensive study involving Sprague-Dawley rats assessed the pharmacokinetics of various PCB congeners, including OH-CB146. Key findings include:
- Tissue Distribution: The compound exhibited high initial concentrations in liver tissue followed by redistribution into adipose tissue over time. The half-life for elimination from tissues ranged from 54 to 129 days depending on the congener's molecular weight .
| PCB Congener | Initial Concentration (Liver) | Half-Life (Days) |
|---|---|---|
| OH-CB146 | High | 54 - 129 |
| Other PCBs | Varies | Varies |
Environmental Persistence
The persistence of this compound in the environment raises concerns regarding its long-term ecological impact:
Q & A
Q. What analytical methods are commonly used to detect and quantify 4-Hydroxy-2',3,3',4',5,5'-hexachlorobiphenyl in environmental or biological samples?
The compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS). Isotope dilution techniques, such as ¹³C-labeled this compound, improve quantification accuracy by compensating for matrix effects and recovery losses . Standardized protocols often involve derivatization (e.g., methylation) to enhance volatility for GC-MS analysis, particularly for hydroxylated PCBs (OH-PCBs) .
Q. How is this compound prepared as a reference standard for laboratory studies?
Reference standards are synthesized via selective hydroxylation of parent PCBs or through custom organic synthesis. The compound is often dissolved in isooctane at concentrations of 100 µg/mL for stability and compatibility with analytical workflows. Quality control includes verifying purity via nuclear magnetic resonance (NMR) and mass spectral matching .
Advanced Research Questions
Q. What experimental designs are recommended for studying the endocrine-disrupting effects of this compound?
In vitro assays using human cell lines (e.g., MCF-7 breast cancer cells) or recombinant receptor systems (e.g., estrogen receptor-alpha) are critical. Dose-response studies should include low concentrations (nM to µM ranges) to mimic environmental exposure levels. Concurrent use of bioluminescence inhibition assays, as demonstrated with aequorin-based systems, can quantify disruption of calcium signaling pathways linked to endocrine activity . Structural analogs (e.g., 4-OH-CB 165) should be included to assess congener-specific effects .
Q. How can researchers address conflicting data on the environmental persistence of hydroxylated PCBs like this compound?
Discrepancies in biodegradation rates arise from variations in soil microbiota, redox conditions, and congener structure. Studies should employ ¹⁴C-radiolabeled compounds in controlled microcosms to track mineralization and metabolite formation. For example, aerobic soil half-lives (t½) for hexachlorobiphenyls range from 98 days to years, depending on substitution patterns . Hydroxylation generally increases polarity but may reduce microbial degradation efficiency compared to parent PCBs .
Methodological Challenges and Solutions
Q. What strategies improve the recovery of this compound in complex matrices like serum or adipose tissue?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 combined with ion exchange) enhances recovery from lipid-rich samples. Enzymatic hydrolysis (e.g., β-glucuronidase treatment) is critical to liberate conjugated OH-PCBs. Confirmatory analysis via GC-MS/MS with electron-capture negative ionization (ECNI) ensures specificity at sub-ng/mL detection limits .
Q. How can researchers validate the inhibitory effects of this compound on sulfation and glucuronidation pathways?
Use human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for in vitro assays. Competitive inhibition studies require co-incubation with model substrates (e.g., 3-hydroxy-benzo[a]pyrene) and quantification of metabolites via LC-MS. Kinetic parameters (Km, Vmax) should be compared with and without the inhibitor to calculate IC₅₀ values .
Toxicity and Mechanistic Studies
Q. What are the key considerations for designing developmental toxicity studies involving this compound?
Animal models (e.g., mice or zebrafish) should be exposed during critical windows (e.g., gestation or early larval stages). Endpoints include teratogenicity, organ weight changes, and transcriptional profiling of genes linked to endocrine disruption (e.g., CYP1A1, ERα). Comparative studies with coplanar PCBs (e.g., PCB 126) help differentiate dioxin-like vs. non-dioxin-like toxicity mechanisms .
Q. How does the hydroxyl group influence the toxicokinetics of this compound compared to non-hydroxylated analogs?
Hydroxylation increases water solubility, altering distribution and excretion. Pharmacokinetic models should account for phase II metabolism (e.g., glucuronidation) and enterohepatic recirculation. In vivo studies with bile duct-cannulated rodents can quantify biliary excretion of glucuronide conjugates .
Environmental Monitoring and Risk Assessment
Q. What sampling protocols are recommended for detecting this compound in aquatic ecosystems?
Passive samplers (e.g., polyethylene devices) deployed in sediment-water interfaces accumulate hydrophobic contaminants over time. Isotope dilution mass spectrometry with ¹³C-labeled internal standards minimizes matrix interference in fish or invertebrate tissue analyses . Data normalization to lipid content is essential for bioaccumulation factor (BAF) calculations .
Q. How should regulatory frameworks address the risks of hydroxylated PCBs in soil and groundwater?
Risk assessment requires congener-specific soil screening levels (SSLs) based on toxicity equivalence factors (TEFs). For example, China’s GB 36600-2018 standard sets limits for dioxin-like PCBs (e.g., PCB 169) but not yet for OH-PCBs. Future guidelines should integrate hydroxylated metabolites into total PCB risk evaluations .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
